molecular formula C18H15NO3 B11343815 3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11343815
M. Wt: 293.3 g/mol
InChI Key: MEQGPIUGAYCOLX-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylphenyl hydrazine with ethyl 2,4-dioxo-4-phenylbutanoate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids, while reduction can produce oxazole-3-carbinols.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    5-Phenyl-1,2-oxazole-3-carboxylate: Similar in structure but lacks the dimethylphenyl group.

    3,5-Dimethylphenyl 1,2-oxazole-3-carboxylate: Similar but without the phenyl group at the 5-position of the oxazole ring.

Uniqueness: 3,5-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to the presence of both the dimethylphenyl and phenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological contexts.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12-8-13(2)10-15(9-12)21-18(20)16-11-17(22-19-16)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

MEQGPIUGAYCOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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